4-fluoro-N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide
Description
4-fluoro-N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide is a synthetic organic compound characterized by the presence of fluorine atoms and a benzoxazole ring
Properties
IUPAC Name |
4-fluoro-N-[[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F2N3O2S/c22-14-6-4-12(5-7-14)19(27)26-21(29)24-16-8-9-18-17(11-16)25-20(28-18)13-2-1-3-15(23)10-13/h1-11H,(H2,24,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSPXDNBMWNEKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.
Introduction of Fluorine Atoms: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Formation of the Carbamothioyl Group: This involves the reaction of the benzoxazole derivative with an isothiocyanate compound.
Coupling with 4-Fluorobenzamide: The final step involves coupling the intermediate with 4-fluorobenzamide under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atoms, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atoms.
Scientific Research Applications
4-fluoro-N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Industrial Chemistry: Used as an intermediate in the synthesis of more complex chemical entities.
Mechanism of Action
The mechanism of action of 4-fluoro-N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity through hydrogen bonding and hydrophobic interactions. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N-(4-fluorophenyl)benzamide
- 4-fluoro-N-(2-fluorophenyl)benzamide
- N-(2-fluorophenyl)-4-fluorobenzamide
Uniqueness
4-fluoro-N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide is unique due to the presence of both a benzoxazole ring and a carbamothioyl group, which confer distinct chemical and biological properties. The dual fluorination enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
